molecular formula C6H3FN2S B2384542 2-Fluorothieno[3,2-d]pyrimidine CAS No. 2103960-64-9

2-Fluorothieno[3,2-d]pyrimidine

Cat. No.: B2384542
CAS No.: 2103960-64-9
M. Wt: 154.16
InChI Key: KUKHYZRTBYHFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of a fluorine atom at the 2-position of the pyrimidine ring imparts unique chemical and biological properties to this compound. Thienopyrimidines, including this compound, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

Target of Action

2-Fluorothieno[3,2-d]pyrimidine is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are believed to be protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. Protein kinases play a crucial role in signal transduction pathways that regulate cell growth and differentiation . By inhibiting these enzymes, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation.

Result of Action

The inhibition of protein kinases by this compound can lead to a decrease in cancer cell proliferation . This is due to the disruption of the cellular processes controlled by these enzymes, which include cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-2-methoxycarbonylthiophene with suitable reagents to form the thienopyrimidine core

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and substituted derivatives with various functional groups .

Scientific Research Applications

2-Fluorothieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Comparison: 2-Fluorothieno[3,2-d]pyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated counterparts . Additionally, the thienopyrimidine scaffold provides a versatile platform for the development of novel therapeutic agents with diverse biological activities .

Properties

IUPAC Name

2-fluorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKHYZRTBYHFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.